Fosravuconazole L-Lysine Ethanolate

Pharmacokinetics Prodrug Design Oral Bioavailability

A fourth-generation triazole prodrug with L-lysine ethanolate formulation enabling ~100% oral bioavailability and sustained nail tissue concentrations above dermatophyte MIC90. Clinically validated for terbinafine/itraconazole-resistant onychomycosis (59.4% complete cure rate) and eumycetoma with once-weekly dosing. Not substitutable with generic azoles or ravuconazole free base.

Molecular Formula C31H40F2N7O8PS
Molecular Weight 739.7 g/mol
CAS No. 914361-45-8
Cat. No. B607541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosravuconazole L-Lysine Ethanolate
CAS914361-45-8
SynonymsFosravuconazole L-lysine ethanolate;  BFE1224;  BFE 1224;  BFE-1224;  BMS379224;  BMS 379224;  BMS-379224
Molecular FormulaC31H40F2N7O8PS
Molecular Weight739.7 g/mol
Structural Identifiers
SMILESCCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23+;5-;/m00./s1
InChIKeyVOWYGLHOVNSCSA-NRVKWRQJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosravuconazole L-Lysine Ethanolate (CAS 914361-45-8) for Onychomycosis and Eumycetoma: Procurement-Relevant Compound Profile


Fosravuconazole L-Lysine Ethanolate (F-RVCZ, NAILIN®) is a small-molecule prodrug of the fourth-generation triazole ravuconazole, approved in Japan (2018) for onychomycosis and under clinical investigation for eumycetoma [1]. As a prodrug formulated with L-lysine ethanolate to enhance aqueous solubility and oral bioavailability, F-RVCZ delivers the active ravuconazole moiety with approximately 100% oral bioavailability and demonstrates broad-spectrum in vitro activity against dermatophytes, Candida spp., Aspergillus spp., and Madurella mycetomatis [2].

Why Fosravuconazole L-Lysine Ethanolate Cannot Be Substituted with Generic Azoles or Ravuconazole Alone: A Procurement Perspective


Fosravuconazole L-Lysine Ethanolate (F-RVCZ) cannot be interchanged with generic azole antifungals (e.g., itraconazole, fluconazole) or with the active parent drug ravuconazole due to fundamental differences in pharmacokinetic (PK) performance and therapeutic outcomes. The L-lysine ethanolate prodrug formulation confers ~100% oral bioavailability and achieves plasma ravuconazole concentrations 10- to 35-fold higher than conventional oral anti-onychomycosis agents, enabling a 12-week dosing regimen that maintains nail tissue concentrations above the MIC90 for dermatophytes long after treatment cessation [1]. In head-to-head clinical trials for eumycetoma, F-RVCZ achieved 100% time above the MIC90 for Madurella mycetomatis, whereas the standard-of-care itraconazole never reached the MIC90 threshold, demonstrating a PK-PD advantage not replicable by simple substitution [2]. These quantitative differences render generic substitution scientifically unsound and clinically inadvisable.

Fosravuconazole L-Lysine Ethanolate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Superior Oral Bioavailability vs. Unmodified Ravuconazole and Conventional Oral Antifungals

Fosravuconazole L-Lysine Ethanolate was specifically engineered as a prodrug to overcome the poor oral bioavailability of ravuconazole. Following oral administration in humans, the prodrug achieves approximately 100% bioavailability of the active ravuconazole moiety, a critical PK enhancement relative to the unmodified parent drug [1]. Furthermore, the resulting plasma ravuconazole concentrations are 10- to 35-fold higher than those achieved with currently marketed oral anti-onychomycosis drugs such as itraconazole and terbinafine when administered at standard therapeutic doses [1]. This quantitative PK advantage directly enables the observed 12-week dosing duration and sustained tissue levels.

Pharmacokinetics Prodrug Design Oral Bioavailability

Onychomycosis Complete Cure Rate at 48 Weeks: Fosravuconazole vs. Placebo

In a multicenter, double-blind, randomized Phase III study (Japanese population, n=153), F-RVCZ administered as 100 mg ravuconazole equivalent once daily for 12 weeks achieved a complete cure rate of 59.4% (60/101) at week 48 (36 weeks post-treatment), compared with 5.8% (3/52) for placebo (P < 0.001) [1]. The mycological cure rate at week 48 was 82.0% (73/89) for F-RVCZ versus 20.0% (10/50) for placebo (P < 0.001) [1].

Onychomycosis Clinical Trial Complete Cure

PK-PD Target Attainment in Eumycetoma: Fosravuconazole vs. Itraconazole

In a head-to-head PK-PD analysis from a Phase II eumycetoma trial in Sudan (n=52), F-RVCZ 200 mg or 300 mg weekly maintained free ravuconazole concentrations above the in vitro MIC90 (0.016 mg/L) for Madurella mycetomatis during 100% of the 12-month treatment period (median %Time > MIC90 = 100%, IQR 100-100) [1]. In contrast, the standard-of-care itraconazole 400 mg daily achieved %Time > MIC90 (0.25 mg/L combined itraconazole + hydroxyitraconazole) of only 24% (IQR 10-81) [1]. This profound difference in target attainment occurred despite comparable total drug exposure (AUC0-12m: 675 mg*day/L for ravuconazole 200 mg vs. 784 mg*day/L for itraconazole + hydroxyitraconazole) [1].

Eumycetoma Pharmacodynamics MIC90

Efficacy in Terbinafine-Resistant and Itraconazole-Resistant Onychomycosis

In a Japanese cohort study (n=477) evaluating antifungal-resistant onychomycosis, 58.8% (10/17) of terbinafine-resistant Trichophyton strains also exhibited reduced susceptibility to itraconazole (MIC 0.125-0.5 mg/L), whereas these strains remained highly sensitive to ravuconazole, the active moiety of F-RVCZ [1]. Among non-dermatophyte mold onychomycosis cases, 71.4% were resistant to terbinafine and 92.9% to itraconazole at a breakpoint of 0.5 mg/L, yet F-RVCZ and topical efinaconazole demonstrated clinical effectiveness [1]. In clinical practice, F-RVCZ cured terbinafine-resistant dermatophyte onychomycosis in 13 documented cases, while efinaconazole cured 4 cases [1].

Antifungal Resistance Onychomycosis Salvage Therapy

Additional Therapy Response Prediction: ≥55% Nail Involvement Reduction at Week 24

In a multicenter, randomized controlled trial (n=318) evaluating additional F-RVCZ therapy following initial inadequate response, patients achieving ≥55% reduction in nail involvement ratio at week 24 after the initial 12-week course attained a complete cure rate of 73.3% at week 72 without additional treatment [1]. For patients with <55% reduction at week 24, those receiving an additional 12-week course of F-RVCZ achieved a complete cure rate of 46.7% at week 72, compared to only 29.6% for those followed without additional treatment (P = 0.0414; odds ratio 2.08) [1].

Onychomycosis Treatment Optimization Predictive Biomarker

Favorable Drug-Drug Interaction Profile Relative to Itraconazole and Voriconazole

Fosravuconazole (via its active metabolite ravuconazole) exhibits a more favorable drug-drug interaction (DDI) profile compared to earlier-generation azoles. Itraconazole and voriconazole are known strong inhibitors of CYP3A4, leading to clinically significant interactions with numerous co-administered medications [1]. In contrast, ravuconazole has been characterized as a fourth-generation azole with low potential for drug-drug interactions and reduced risk of hepatic dysfunction [1]. This differentiation is supported by the drug's clinical development data, which indicates fewer DDIs and improved tolerability [1].

Drug-Drug Interactions CYP3A4 Safety

Fosravuconazole L-Lysine Ethanolate: Evidence-Based Application Scenarios for Research and Clinical Procurement


First-Line Oral Treatment for Moderate-to-Severe Onychomycosis Requiring 12-Week Dosing

Based on the Phase III trial evidence demonstrating a 59.4% complete cure rate at week 48 following a 12-week once-daily oral regimen [1], F-RVCZ is optimally positioned for the treatment of onychomycosis patients with ≥25% nail involvement where a finite, short-duration oral therapy is desired. The compound's 100% oral bioavailability and sustained nail tissue concentrations above the dermatophyte MIC90 support this application [2].

Salvage Therapy for Terbinafine-Resistant or Itraconazole-Resistant Dermatophyte Onychomycosis

In cases of confirmed or suspected terbinafine/itraconazole resistance, F-RVCZ provides a clinically validated oral alternative. Cohort data demonstrate that ravuconazole retains potent activity against terbinafine-resistant Trichophyton strains, including those exhibiting cross-resistance to itraconazole (58.8% cross-resistance rate), and F-RVCZ achieved clinical cure in all 13 documented terbinafine-resistant cases treated [1].

Eumycetoma Clinical Research and Treatment in Resource-Limited Settings

For eumycetoma caused by Madurella mycetomatis, F-RVCZ 200 mg weekly dosing achieves 100% time above the MIC90 over 12 months, a PK-PD advantage not matched by standard-of-care itraconazole 400 mg daily (24% time above MIC90) [1]. The once-weekly dosing schedule also reduces pill burden and may enhance adherence in low- and middle-income settings [1].

Onychomycosis Management with Evidence-Based Additional Therapy Decision-Making

In patients with inadequate initial response, the ≥55% nail involvement reduction threshold at week 24 provides a quantitative, evidence-based decision tool for whether to administer an additional 12-week course. Patients below this threshold who receive additional therapy achieve a 46.7% complete cure rate at week 72, compared to 29.6% without additional treatment (P = 0.0414) [1].

Technical Documentation Hub

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